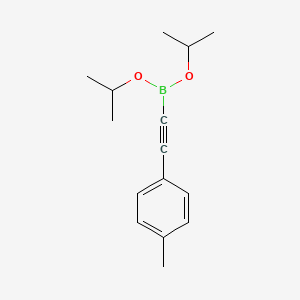

Diisopropyl (p-tolylethynyl)boronate

Description

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry began in the 19th century, with early discoveries such as Edward Frankland's synthesis of triethylborane in 1862. However, the field remained relatively niche until the mid-20th century. A pivotal moment was the serendipitous discovery of the hydroboration reaction by H.C. Brown in 1956. nih.gov This Nobel Prize-winning work provided a remarkably simple and efficient method to access a wide array of organoboranes from alkenes and alkynes, effectively opening a "new continent" for exploration in organic synthesis. nih.gov

Initially, the significance of hydroboration was not widely recognized, as the synthetic utility of the resulting organoboranes was largely unexplored. nih.gov Subsequent research, however, rapidly established their value, leading to the development of numerous transformations. The field has since expanded exponentially, driven by the discovery of landmark processes like the Suzuki-Miyaura coupling, Chan-Lam coupling, and Petasis reaction, which are now fundamental in both academic research and industrial production, particularly in the pharmaceutical and agrochemical sectors. nih.gov The first boron-containing drug approved by the FDA, bortezomib in 2003, highlighted the growing importance of organoboron compounds in medicinal chemistry. beilstein-journals.org

Significance of Boronate Esters in Carbon-Carbon and Carbon-Heteroatom Bond Formation Methodologies

Boronate esters, a class of organoboron compounds, are particularly valued for their stability, ease of handling, and broad reactivity. They are crucial intermediates in a multitude of reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The most prominent application of boronate esters is in the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed process, first reported in 1979, couples organoboron compounds with organic halides or triflates and has become one of the most powerful and widely used methods for constructing C-C bonds. mdpi.comresearchgate.net The success of this reaction stems from the favorable properties of boronate esters: they are generally stable to air and moisture, environmentally benign, and possess low toxicity. mdpi.comnih.gov

Beyond the Suzuki-Miyaura reaction, the versatility of boronate esters extends to a wide array of other stereospecific transformations. rsc.orgnih.gov The carbon-boron bond can be converted with high stereochemical fidelity into C-O, C-N, and C-X (where X is a halogen) bonds through processes like oxidation and amination. rsc.org This capability makes chiral boronic esters powerful building blocks for asymmetric synthesis, allowing the controlled installation of various functional groups at a stereogenic center. rsc.orgnih.gov

Structural Classification and General Reactivity Trends of Alkynyl Boronates

Alkynyl boronates are a subclass of boronate esters characterized by a carbon-carbon triple bond directly attached to the boron atom. This structural feature imparts a unique and dualistic reactivity profile. Discovered by Matteson in 1960, these compounds have become popular and versatile synthetic intermediates. researchgate.net

Structurally, the boron atom in an alkynyl boronate is sp2-hybridized and resides in a trigonal planar geometry. The presence of the electron-withdrawing boronate group and the linear geometry of the alkyne influence the electronic properties of the molecule. X-ray crystallography studies confirm typical bond lengths and a nearly linear arrangement of the C≡C-B unit. researchgate.net

The reactivity of alkynyl boronates can be broadly categorized in two ways:

Reactions as Nucleophiles: Similar to other organometallic alkyne reagents, the boronate moiety can be transferred in metal-catalyzed cross-coupling reactions. researchgate.net

Reactions at the Triple Bond: The alkyne functionality can participate in a variety of transformations, including hydrogenation, metallation, metathesis, and various cycloaddition reactions. researchgate.net This allows for the construction of complex cyclic and acyclic systems.

This dual reactivity makes alkynyl boronates powerful linchpin reagents, capable of first participating in a reaction at the alkyne and subsequently undergoing a cross-coupling reaction at the boronate position, or vice versa.

Research Landscape and Potential of Diisopropyl (p-tolylethynyl)boronate as a Key Synthetic Intermediate

This compound is an exemplar of the alkynyl boronate class, featuring a p-tolyl group on the alkyne and diisopropyl ester groups on the boron atom. While specific, large-scale studies on this exact molecule are not extensively documented in isolation, its synthetic potential is vast and can be confidently inferred from the well-established reactivity of closely related aryl-substituted alkynyl boronates. Its role as a key intermediate lies in its ability to act as a versatile building block for highly substituted and functionalized molecules, particularly heterocyclic systems.

A primary application for this compound is in 1,3-dipolar cycloaddition reactions , a powerful method for constructing five-membered heterocycles. beilstein-journals.org The reaction of an alkynyl boronate with a nitrile oxide, for instance, serves as a direct route to isoxazoles bearing a boronate ester substituent. Isoxazoles are a prominent scaffold in medicinal chemistry. rsc.org The reaction of this compound with a substituted benzonitrile oxide would yield a 3-aryl-5-(p-tolyl)-4-(diisopropylboronato)isoxazole. The utility of this transformation is twofold: it rapidly builds the complex isoxazole core, and the resulting boronate ester functionality is retained, acting as a synthetic handle for subsequent diversification, for example, via Suzuki-Miyaura coupling to introduce additional aryl or heteroaryl groups. beilstein-journals.org

| Reaction Type | Reactants | Product Class | Significance |

| 1,3-Dipolar Cycloaddition | This compound, Aryl Nitrile Oxide | 4-Boronato-3,5-disubstituted Isoxazoles | Rapid construction of complex heterocyclic scaffolds with a handle for further functionalization. beilstein-journals.orgrsc.org |

| Photochemical [2+2] Cycloaddition | This compound, Maleimide | Cyclobutenyl Boronates | Access to strained four-membered rings with versatile boronate functionality for subsequent transformations. |

| Suzuki-Miyaura Cross-Coupling (Post-Cycloaddition) | The resulting Boronate-containing heterocycle, Aryl Halide | Aryl-substituted Heterocycle | Late-stage diversification of complex molecules, enabling the synthesis of chemical libraries. beilstein-journals.org |

Another significant area of potential is in photochemical cycloadditions . Research on aryl-substituted alkynyl boronates has shown their participation in [2+2] cycloadditions with reagents like maleimides to yield highly functionalized cyclobutenyl boronates. These cycloadducts are valuable synthetic intermediates themselves, as the boronate group can be transformed through Suzuki coupling, oxidation, or reduction, while the cyclobutene ring can undergo further reactions.

The p-tolyl group provides a stable aryl substituent, while the diisopropyl ester offers a balance of steric bulk and reactivity that can influence reaction rates and selectivity compared to other common esters like the pinacol (B44631) derivative. The combined structural features of this compound make it a highly promising intermediate for the modular and efficient synthesis of complex organic molecules relevant to materials science and pharmaceutical discovery.

Properties

IUPAC Name |

2-(4-methylphenyl)ethynyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12(2)17-16(18-13(3)4)11-10-15-8-6-14(5)7-9-15/h6-9,12-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBUORZWUHUUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=C(C=C1)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transformational Chemistry and Synthetic Applications of Diisopropyl P Tolylethynyl Boronate and Alkynyl Boronate Esters

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions

Alkynyl boronate esters, including Diisopropyl (p-tolylethynyl)boronate, are highly valuable reagents in organic synthesis, primarily for their role in carbon-carbon bond formation. Their stability, functional group tolerance, and reactivity in transmetalation processes make them key partners in a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a powerful method for constructing C(sp)-C(sp²) bonds, linking an alkynyl unit to an aryl or heteroaryl scaffold.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a transition metal complex. youtube.com Alkynyl boronate esters like this compound serve as the organoboron nucleophile, reacting with aryl and heteroaryl halides (electrophiles) to produce substituted alkynes. These products are crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. The reaction is typically facilitated by a palladium catalyst and requires a base to activate the boronic ester for the key transmetalation step. nih.gov

Palladium-based catalysts are the most extensively studied and widely employed systems for Suzuki-Miyaura cross-coupling reactions due to their high efficiency and broad substrate scope. nih.govacs.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the alkynyl group from the boronate ester to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand, base, and solvent is critical for optimizing reaction yield and scope. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, are often effective as they promote the key steps of the catalytic cycle. nih.govmdpi.com Various bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. nih.gov The reaction scope is broad, accommodating a wide range of electronically and sterically diverse aryl and heteroaryl halides. nih.govncl.ac.uk While boronic acids are common, boronic esters like the diisopropyl or pinacol (B44631) esters offer greater stability and are frequently used. ed.ac.ukrsc.org These esters can either react directly or undergo hydrolysis to a more reactive species depending on the reaction conditions. ed.ac.uk

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Boronic Esters

| Aryl/Heteroaryl Halide | Boronic Ester Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | Arylboronic Acids/Esters | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High | mdpi.com |

| Heteroaryl Halides | Heteroaryl Boronic Acids/Esters | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Good to Excellent | nih.gov |

| ortho-Bromoanilines | Alkyl/Aryl/Alkenyl Boronic Esters | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Variable | rsc.org |

| Benzyl Halides | Arylboronic Acids | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 86-99% | researchgate.net |

In recent years, there has been a significant effort to replace expensive and less abundant palladium catalysts with more sustainable alternatives. Copper, being more earth-abundant and less toxic, has emerged as a promising catalyst for Suzuki-Miyaura-type couplings. rsc.org Copper-catalyzed protocols have been developed for the cross-coupling of aryl and alkyl boranes with aryl and heteroaryl halides. rsc.orgrsc.org

These reactions often employ a simple copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), sometimes in the presence of a supporting ligand like phenanthroline or an N-heterocyclic carbene (NHC). researchgate.netorgsyn.org Mechanistic studies suggest that the active copper species undergoes transmetalation with the boronate ester. nih.govorganic-chemistry.org The scope of copper-catalyzed systems has been extended to various aryl iodides and electron-deficient aryl bromides, providing a valuable alternative to palladium-based methods. rsc.orgrsc.org

Table 2: Examples of Copper-Catalyzed Cross-Coupling of Boronic Esters

| Halide Partner | Boronic Ester Partner | Catalyst/Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Iodides | Aryl/Heteroarylboronate Esters | CuI (2 mol%) | CsF | Dioxane | Ligand-free for heteroaryl couplings. | nih.govorganic-chemistry.org |

| Heteroaryl Bromides | Aryl/Alkylboranes | Cy₃PCuCl | K₃PO₄ | DME | Effective for electron-deficient heteroaryl bromides. | rsc.orgresearchgate.net |

| Alkyl Halides | Arylboronic Acid Pinacol Ester | CuBr·SMe₂ / Bathophenanthroline | NaOtBu | Toluene | Broad scope for unactivated alkyl halides. | orgsyn.org |

| Alkynyl Bromides | Alkylboronic Esters | CuCN | t-BuLi | THF | Stereospecific coupling of secondary alkylboronates. | nih.gov |

Iron catalysis represents an even more sustainable approach to cross-coupling chemistry, given iron's high abundance and minimal toxicity. acs.org Iron-catalyzed Suzuki-Miyaura reactions have been developed for coupling alkyl halides with arylboronic esters and for forming C(sp)-C(sp³) bonds. nih.govnih.gov These reactions often proceed through different mechanisms than their palladium counterparts, sometimes involving radical intermediates. princeton.edu

Successful protocols have utilized iron(II) or iron(III) precatalysts, often with specialized ligands like phenoxyimines or N-heterocyclic carbenes, and employ bases such as lithium amides or alkoxides. nih.govprinceton.edu The development of iron-based catalysts has enabled the coupling of challenging substrates, including styrenyl and alkynyl chlorides with alkyl Grignard reagents, showcasing the versatility of this approach. nih.govresearchgate.net

Table 3: Iron-Catalyzed Suzuki-Miyaura Type Coupling Reactions

| Electrophile | Nucleophile | Catalyst/Ligand | Base/Additive | Key Features | Reference |

|---|---|---|---|---|---|

| Alkyl Halides | Arylboronic Esters | FeCl₂ / Cyanobis(oxazoline) ligand | LiN(SiMe₃)₂ | Avoids pre-activation of boronic ester. | nih.gov |

| Alkyl Bromides | Aryl Boronic Esters (BNeo/BPin) | (FI)Fe(CH₂SiMe₃)(py) | KOtBu | Effective with mild alkoxide bases. | princeton.edu |

| Alkynyl/Styrenyl Chlorides | Alkyl Grignard Reagents | Fe(acac)₃ | None | Fast and practical; adaptable to flow chemistry. | nih.govresearchgate.net |

Beyond simple bond formation, controlling the three-dimensional arrangement (stereoselectivity) and the site of connection (regioselectivity) is a major goal in modern synthesis. The Suzuki-Miyaura coupling has been adapted to achieve these aims through the use of chiral ligands and tailored catalyst systems.

Enantioselective variants are crucial for preparing optically active molecules. nih.gov This has been achieved in the coupling of racemic alkyl halides through enantioconvergent methods, where a chiral catalyst converts a racemic starting material into a single enantiomer of the product. rsc.orgsustech.edu.cn Chiral N,N,P-ligands with copper catalysts and QuinoxP* with iron catalysts have been shown to induce high enantioselectivity. rsc.orgsustech.edu.cn Desymmetrization of prochiral bis-boronates is another powerful strategy to furnish enantioenriched products. nih.govnih.gov

Regioselective coupling is important when a molecule has multiple reactive sites. For instance, in the coupling of 2,4-dichloroquinoline, reaction conditions can be tuned to achieve selective alkynylation at the C-2 position, followed by a Suzuki coupling at the C-4 position. beilstein-journals.orgnih.gov Similarly, for 3-substituted allylboronates, the choice of palladium catalyst and ligand can direct the coupling to either the α or γ position of the allyl group, yielding linear or branched products with high selectivity. nih.gov

Table 4: Selective Suzuki-Miyaura Coupling Reactions

| Reaction Type | Substrates | Catalyst/Ligand | Selectivity Achieved | Key Finding | Reference |

|---|---|---|---|---|---|

| Enantioselective | Racemic Alkyl Halides + Arylboronate Esters | CuI / Chiral N,N,P-ligand | High enantioselectivity (up to 95% ee) | Radical pathway enables stereoconvergence. | sustech.edu.cn |

| Enantioselective | Racemic Alkyl Bromides + Lithium Arylborates | FeCl₂ / (R,R)-QuinoxP* | High enantioselectivity | First iron-catalyzed enantioselective Suzuki coupling. | rsc.org |

| Enantioselective Desymmetrization | 1,2-bisboronic esters + Aryl Halides | Pd(OAc)₂ / Chiral Ligand | High enantioselectivity | Creates enantioenriched cyclopropyl (B3062369) boronates. | nih.govresearchgate.net |

| Regioselective | 2,4-dichloroquinoline + Arylboronic Acids | Pd(PPh₃)₂Cl₂ / PCy₃ | Selective C-4 arylation | Sequential C-2 alkynylation and C-4 arylation. | beilstein-journals.orgnih.gov |

| Regiodivergent | Allylboronates + Aryl Halides | Pd-PEPPSI-IPr (for α) / Pd(OAc)₂ + Ligand (for γ) | High α or γ selectivity | Catalyst system controls regiochemical outcome. | nih.gov |

Other Catalytic C-C Bond Forming Reactions (e.g., Chan-Lam, Sonogashira, Stille Coupling Analogues)

Alkynyl boronate esters, including this compound, are versatile reagents in a variety of catalytic carbon-carbon bond-forming reactions beyond the more common Suzuki-Miyaura coupling. Their utility extends to transformations analogous to Chan-Lam, Sonogashira, and Stille couplings, providing alternative pathways for the synthesis of complex organic molecules.

The Chan-Lam coupling reaction, which typically involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol, can be adapted for C-C bond formation. nih.govrsc.org While less common, alkynyl boronates can participate in related copper-catalyzed cross-coupling reactions. The presence of the copper catalyst facilitates the formation of a copper-alkynyl intermediate, which can then couple with a suitable organic electrophile. These reactions are often carried out under mild conditions, open to the air, offering an advantage over more sensitive palladium-catalyzed methods. nih.govrsc.org

Sonogashira coupling , a cornerstone for the synthesis of substituted alkynes, traditionally involves the palladium- and copper-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. nih.govnih.gov Alkynyl boronate esters can serve as surrogates for terminal alkynes in Sonogashira-type reactions. In these instances, the boronate group can facilitate transmetalation to the palladium center, leading to the desired cross-coupled product. This approach can be particularly useful when the corresponding terminal alkyne is unstable or difficult to handle.

Analogues of the Stille coupling , which classically pairs an organotin reagent with an organic electrophile under palladium catalysis, can also be envisioned with alkynyl boronate esters. bris.ac.uk The replacement of toxic organotin compounds with generally less toxic organoboron reagents is a significant advantage. In a Stille-type reaction, the alkynyl boronate would transmetalate its alkynyl group to the palladium catalyst, which then undergoes reductive elimination with the organic electrophile to form the new C-C bond. Alkynylstannanes are highly reactive in traditional Stille couplings, and alkynyl boronates can offer a viable, less toxic alternative. bris.ac.uk

These catalytic C-C bond-forming reactions highlight the versatility of alkynyl boronate esters as valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures through various catalytic systems.

Organoboron Homologation and Metalate Rearrangements

The homologation of organoboron compounds, a process that involves the extension of a carbon chain by one or more carbon atoms, is a powerful tool in synthetic chemistry. rsc.org When applied to alkynyl boronate esters, this methodology, often involving 1,2-metalate rearrangements, allows for the stereocontrolled synthesis of highly functionalized molecules.

The core of this transformation lies in the formation of a boronate "ate" complex, which is generated by the addition of a nucleophile to the electron-deficient boron atom of the alkynyl boronate ester. If the nucleophile also possesses a leaving group on an adjacent atom, a 1,2-metallate rearrangement can occur. In this rearrangement, a substituent from the boron atom migrates to the adjacent carbon atom, displacing the leaving group. This process is typically highly stereospecific.

The stereoselective homologation of boronic esters is a well-established method for the asymmetric synthesis of carbon chains. rsc.org This process can be applied to alkynyl boronate esters to generate stereodefined vinyl boronate esters. The reaction proceeds through the addition of a carbenoid, such as a lithiated dihalomethane, to the alkynyl boronate ester. This forms an α-halo boronate complex, which then undergoes a 1,2-migration of the alkynyl group from the boron to the carbon, displacing the halide and creating a new carbon-carbon bond with a defined stereochemistry. The stereoselectivity of this process is often controlled by the use of chiral auxiliaries on the boronic ester or by employing chiral carbenoids.

A variety of substrates can be used in these stereoselective homologation reactions, leading to a diverse range of products. The table below illustrates the scope of this methodology with different boronic esters and carbenoids.

| Boronic Ester Substrate | Carbenoid/Nucleophile | Product Type | Key Features |

| Alkyl Boronic Ester | Lithiated Dichloromethane | α-Chloro Alkyl Boronic Ester | Highly diastereoselective one-carbon homologation. |

| Aryl Boronic Ester | Lithiated Carbamate (B1207046) | Homologated Aryl Boronic Ester | Reagent-controlled stereoselective homologation. |

| 1,2-Bis(boronic ester) | Lithiated Benzoate | 1,3-Bis(boronic ester) | Regio- and stereoselective homologation of the primary boronic ester. rsc.org |

The construction of quaternary carbon centers, particularly in an enantioselective manner, is a significant challenge in organic synthesis. The homologation of tertiary boronic esters provides a powerful strategy to address this challenge. By starting with an enantioenriched tertiary boronic ester, a subsequent stereospecific homologation reaction can generate a quaternary carbon center with high fidelity.

The process typically involves the reaction of the tertiary boronic ester with a carbenoid, leading to a 1,2-metalate rearrangement where one of the carbon groups on the boron migrates to form the new quaternary center. This methodology has been successfully applied to the synthesis of a range of complex molecules containing all-carbon quaternary stereocenters.

The following table provides examples of the formation of quaternary carbon centers via the homologation of tertiary boronic esters.

| Tertiary Boronic Ester | Homologation Reagent | Product | Stereochemical Outcome |

| Chiral Tertiary Alkyl Boronic Ester | Chloromethyllithium | Alcohol with Quaternary Center | High enantiomeric excess maintained. |

| Tertiary Boronic Ester | Vinyllithium/Iodine | Vinyl-substituted Quaternary Center | Stereospecific vinylation. |

| γ,γ-disubstituted allyldiboron | Enones | Ketones with vicinal β-tertiary and γ-quaternary centers | High diastereoselectivity. |

Conjunctive coupling reactions represent a three-component coupling process involving a boronic ester, a nucleophile, and an electrophile. This powerful transformation allows for the rapid construction of complex molecules from simple starting materials. In the context of alkynyl boronate esters, the reaction would likely proceed through the formation of an alkynyl boronate "ate" complex, which then reacts with an electrophile. This initial reaction with the electrophile can trigger a 1,2-migration of a group from the boron to the alkyne, resulting in a multifunctionalized product.

The diastereoselectivity of conjunctive coupling reactions is often dependent on the nature of the electrophile used. This allows for the controlled synthesis of different stereoisomers by simply changing one of the reaction components.

Allylation reactions involving boronic esters are also a valuable synthetic tool. While allylboronates are more commonly used, alkynyl boronate esters can be transformed into allylic boronates through various synthetic manipulations. These allylic boronates can then undergo highly diastereoselective and enantioselective allylations of aldehydes, ketones, and imines to produce homoallylic alcohols and amines with excellent stereocontrol.

Carbometalation and Carboboration Reactions

Carbometalation and carboboration reactions of alkynes are fundamental processes in organometallic chemistry and organic synthesis, enabling the formation of new carbon-carbon and carbon-boron bonds simultaneously. These reactions, when applied to alkynyl boronate esters like this compound, provide access to highly substituted and functionalized vinyl boronate esters.

The 1,2-carboboration of alkynes involves the addition of a carbon and a boron moiety across the carbon-carbon triple bond in a syn or anti fashion. This reaction can be promoted by various reagents, including organometallics and Lewis acids. For alkynyl boronate esters, this transformation leads to the formation of 1,2-diborylalkenes or other highly substituted vinyl boronate derivatives.

The regioselectivity and stereoselectivity of the 1,2-carboboration are often influenced by the nature of the alkyne substrate, the boron reagent, and the reaction conditions. For example, the reaction of an alkynyl boronate ester with an organolithium or Grignard reagent in the presence of a second boron electrophile can lead to a controlled 1,2-carboboration.

Recent research has demonstrated that borenium cations can effect the syn-1,2-carboboration of internal alkynes. The migratory aptitude of the groups on the borenium cation plays a crucial role in determining the reaction pathway, with groups having a higher migratory aptitude favoring the 1,2-carboboration over a 1,1-carboboration pathway.

The resulting vinyl boronate esters from these carboboration reactions are versatile synthetic intermediates that can undergo a wide range of subsequent transformations, including cross-coupling reactions, oxidations, and further homologations, making them valuable building blocks for the synthesis of complex organic molecules.

Carbon-Heteroatom Bond Forming Reactions

A significant advancement in the chemistry of alkynyl boronates is their oxidation to form carboxylic acid derivatives. This transformation represents the first example of a C(sp)-B bond oxidation and provides a general and efficient protocol for the synthesis of carboxylic acids, esters, and amides. nih.govresearchgate.netdntb.gov.ua

The reaction is typically carried out by treating the alkynyl boronate, which can be generated in situ from a terminal alkyne, with an oxidant in the presence of a suitable nucleophile. nih.govresearchgate.netresearchgate.net The proposed mechanism involves an alkynyl B→O migration to form a boron ynolate intermediate. researchgate.net Subsequent hydrolysis generates a ynol, which tautomerizes to a ketene (B1206846). researchgate.net The final product is then formed by the nucleophilic addition of water, an alcohol, or an amine to the ketene intermediate. researchgate.net

This methodology exhibits a broad substrate scope, tolerating both aryl and alkyl alkynes with excellent functional group compatibility. nih.govresearchgate.net A wide range of nucleophiles can be employed, including water (to form carboxylic acids), primary and secondary alcohols (to form esters), and amines (to form amides). nih.govresearchgate.netdntb.gov.ua Notably, amino acids and peptides can also be used as nucleophiles, offering an efficient route for the synthesis and modification of peptides. nih.govresearchgate.net The practical utility of this method has been further demonstrated in the synthesis of pharmaceutical molecules. nih.govdntb.gov.ua

Table 4: Oxidation of Alkynyl Boronates to Carboxylic Acid Derivatives

| Nucleophile | Product | Reference |

| Water | Carboxylic Acid | nih.govresearchgate.netdntb.gov.ua |

| Primary/Secondary Alcohols | Ester | nih.govresearchgate.netdntb.gov.ua |

| Amines | Amide | nih.govresearchgate.netdntb.gov.ua |

| Amino Acids/Peptides | Modified Peptides | nih.govresearchgate.net |

The formation of carbon-chalcogen bonds is of significant interest in organic synthesis due to the prevalence of these motifs in pharmaceuticals, natural products, and materials. Reactions of alkynes that result in the formation of C-S and C-Se bonds are particularly well-developed.

The addition of sulfur- and selenium-containing reagents across the carbon-carbon triple bond of alkynes is a common strategy for constructing C-S and C-Se bonds. researchgate.net A variety of sulfur reagents, including disulfides, thiols, and sulfonyl chlorides, can react with alkynes under different conditions to yield vinyl sulfides and related compounds. researchgate.netrsc.org These reactions can proceed through various mechanisms, including radical, electrophilic, and nucleophilic pathways. researchgate.netrsc.org

Three-component reactions involving alkynes have emerged as an atom-economical and regioselective approach to difunctionalized sulfur- and selenium-containing compounds. researchgate.net These reactions often involve the formation of a C-S or C-Se bond along with another new bond in a single operation. researchgate.net

While the direct chalcogenation of this compound is not explicitly detailed in the provided context, the general reactivity of alkynes suggests that alkynyl boronates would be suitable substrates for such transformations. The presence of the boronate ester may influence the regioselectivity of the addition and could potentially be retained in the product for further synthetic manipulations.

Recent advancements have also focused on the highly selective dichalcogenation (where the chalcogen can be S, Se, or Te) of unsaturated substrates, which would provide access to vicinal dichalcogenides. researchgate.net

The hydroboration of carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic synthesis, providing a mild and chemoselective method for their reduction to the corresponding alcohols. acs.orgrsc.org This reaction typically involves the addition of a boron hydride reagent across the C=O double bond to form a boronate ester intermediate, which is then hydrolyzed to yield the alcohol. acs.org

A variety of catalysts have been developed for the hydroboration of carbonyls, including those based on transition metals, main group elements, and even metal-free systems. acs.orgrsc.org For example, an efficient transition-metal-free protocol has been developed using potassium carbonate as a catalyst for the hydroboration of aldehydes and ketones with pinacolborane (HBpin). acs.org This system is practical, operates under mild conditions, and demonstrates excellent chemoselectivity for the reduction of aldehydes over ketones. acs.org

Group 4 metal complexes have also been shown to be effective catalysts for the hydroboration of various unsaturated functionalities, including alkynes and nitriles, in addition to their potential application for carbonyls. nih.govacs.org

While the primary role in this reaction is played by the boron hydride source (e.g., HBpin), the presence of an alkynyl boronate moiety within the substrate molecule would likely be tolerated under many hydroboration conditions, particularly those that are chemoselective for carbonyl reduction. This allows for the selective reduction of a carbonyl group in a multifunctional molecule containing an alkynyl boronate for subsequent transformations.

Table 5: Catalytic Systems for the Hydroboration of Carbonyl Compounds

| Catalyst System | Key Features | Reference |

| Potassium Carbonate (K₂CO₃) | Transition-metal-free, Mild conditions, Chemoselective for aldehydes | acs.org |

| Group 4 Metal Complexes | Competent for hydroboration of various unsaturated bonds | nih.govacs.org |

Chemoselective and Regioselective Functionalization Strategies

Alkynyl boronate esters, including this compound, are exceptionally versatile intermediates in organic synthesis. Their utility extends beyond simple cross-coupling reactions to more intricate strategies involving chemoselective and regioselective functionalization. These approaches are critical for accessing complex molecular architectures, particularly in the contexts of medicinal chemistry and materials science. This section explores advanced strategies where the unique reactivity of the boronate ester is harnessed for late-stage derivatization, asymmetric synthesis via desymmetrization, and directing functionalization at remote positions within a molecule.

Late-Stage Derivatization of Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex, biologically active molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. Boronate esters are ideal functional handles for LSF due to their stability to a wide range of reaction conditions, their tolerance of diverse functional groups, and their predictable reactivity in transformations such as Suzuki-Miyaura cross-coupling, oxidation, and amination. nih.gov

Alkynyl boronate esters, in particular, serve as valuable linchpins in LSF. They can be introduced into a complex scaffold and subsequently elaborated through various reactions at the alkyne or the carbon-boron bond. For instance, the synthesis of tertiary propargylic boronic esters from borylated cyclopropanes and alkynyllithium reagents provides access to stereodefined building blocks. nih.govacs.org These propargylic boronate esters contain multiple reactive sites—the alkyne and the boronic ester—that can be selectively functionalized, offering a gateway to complex molecular architectures that would otherwise be difficult to access. nih.govacs.org The ability to install a handle like an alkynyl boronate ester onto a core structure and then build out its complexity is a cornerstone of modern synthetic strategy.

The general utility of boronic esters in modifying complex heterocyclic systems has been well-documented. For example, the B–Cl bond in certain BN-heterocycles can be readily functionalized via nucleophilic substitution, while C–H borylation offers a route to install a boronate ester that can then participate in further cross-coupling reactions. nih.gov This highlights the dual role of the boron moiety: it can be the site of functionalization itself or a precursor to other transformations, making it a highly strategic element in the design of LSF campaigns.

Desymmetrization of Bis(boronate) Esters

The desymmetrization of prochiral or meso compounds is a highly efficient strategy for the synthesis of enantiomerically enriched molecules. Bis(boronate) esters, which can be readily prepared from simple alkenes, have emerged as powerful substrates for such transformations. nih.gov These reactions typically involve the selective functionalization of one of two symmetrically disposed C–B bonds, leaving the second boronic ester intact for subsequent synthetic manipulations. nih.govorganic-chemistry.orgacs.org

A prominent example is the enantioselective Suzuki-Miyaura cross-coupling of meso-1,2-diborylcycloalkanes. nih.govorganic-chemistry.orgacs.org In this process, a chiral palladium catalyst selectively couples one of the two boronic ester groups with an aryl or vinyl halide. The presence of the adjacent boronic ester has been shown to provide a greater than 50-fold rate acceleration in the cross-coupling reaction, a cooperative effect traced to the formation of a strained, cyclic chelated 'ate' complex during the transmetalation step. acs.org The choice of chiral ligand is crucial for achieving high enantioselectivity and preventing side reactions. organic-chemistry.org This methodology provides a modular route to chiral carbocycles and heterocycles that retain a versatile boronic ester for further derivatization. nih.govorganic-chemistry.org

| Substrate (meso-1,2-Diborylcycloalkane) | Coupling Partner (Ar-X) | Yield (%) | e.r. ( enantiomeric ratio) |

| cis-1,2-Bis(pinacolato)diborylcyclopentane | 1-Bromo-4-methoxybenzene | 85 | 97.5:2.5 |

| cis-1,2-Bis(pinacolato)diborylcyclohexane | 1-Iodo-4-fluorobenzene | 93 | 97:3 |

| cis-1,2-Bis(pinacolato)diborylcycloheptane | 1-Bromo-3,5-dimethylbenzene | 86 | 96:4 |

| cis-1,2-Bis(pinacolato)diborylcyclooctane | 4-Bromobenzonitrile | 80 | 96.5:3.5 |

| Tetrahydropyran-3,4-diylbis(boronic acid pinacol ester) | 1-Bromo-4-(trifluoromethyl)benzene | 81 | 96.5:3.5 |

Table 1: Examples of enantioselective desymmetrization of meso-1,2-bis(boronate) esters via Suzuki-Miyaura cross-coupling. Data compiled from Morken et al. nih.govorganic-chemistry.org

Complementary to this approach, photoredox catalysis enables the selective functionalization of the more hindered boronic ester in a 1,2-bis(boronate) system. nih.govacs.org This counterintuitive selectivity is achieved through the formation of a boronate complex at the less hindered primary boronic ester, followed by single-electron oxidation. acs.org This generates a primary β-boryl radical that undergoes a rapid 1,2-boron shift to form a more thermodynamically stable secondary radical, which is then trapped. nih.govacs.org This radical-based strategy provides access to products that are regioisomeric to those obtained from traditional ionic pathways, significantly expanding the synthetic utility of bis(boronate) esters. nih.govacs.org

Remote Carbon-Hydrogen Functionalization Modulated by Organoboron Moieties

Directing the functionalization of specific C–H bonds, particularly those remote from existing functional groups, is a significant challenge in organic synthesis. rsc.org While the use of directing groups that coordinate to a metal catalyst is a well-established strategy, recent advances have demonstrated that organoboron moieties can themselves actively modulate and direct C–H functionalization at remote positions. nih.govnih.gov

One such strategy involves a "boron-mediated" approach that mimics transition-metal-catalyzed, chelation-assisted C–H activation. nih.gov In a one-pot C–H borylation/oxidation protocol, a directing group on an aromatic substrate first facilitates the installation of a boryl group at the ortho-position. This newly installed boron moiety can then engage in further interactions that lead to functionalization at a different, often remote, site. For example, a boron-mediated system using BBr₃ has been developed to achieve directed C–H hydroxylation, providing regioselectivity that is complementary to traditional methods. nih.gov This process avoids transition metals and leverages the Lewis acidity and reactivity of the boron center to control site selectivity. nih.gov

Mechanistic Insights and Computational Analysis in Diisopropyl P Tolylethynyl Boronate Chemistry

Mechanistic Pathways of Transmetalation in Catalytic Cycles

Transmetalation is a critical step in many catalytic cycles involving organoboron compounds, such as the widely utilized Suzuki-Miyaura cross-coupling reaction. This process involves the transfer of an organic group from the boron atom to a transition metal catalyst, typically palladium. For boronic esters like Diisopropyl (p-tolylethynyl)boronate, the precise mechanism of this transfer has been a subject of considerable investigation.

Historically, it was often assumed that boronic esters required hydrolysis to the corresponding boronic acids before transmetalation could occur. However, extensive mechanistic studies have provided clear evidence that boronic esters can and do participate directly in the transmetalation step. illinois.eduacs.org The characterization of pre-transmetalation intermediates has been pivotal in confirming the competency of boronic esters to undergo this process without prior hydrolysis. illinois.edu

Two primary mechanistic pathways are generally considered for the transmetalation step in Suzuki-Miyaura reactions (see Table 1): nih.gov

The Boronate Pathway (Path A): In this pathway, the boronic ester is activated by a base (e.g., hydroxide, alkoxide) to form a more nucleophilic tetracoordinate boronate species. This "ate" complex then reacts with an organopalladium(II) halide complex, transferring the organic group to the palladium center.

The Oxo-Palladium Pathway (Path B): This pathway involves the reaction of the neutral boronic ester with an organopalladium(II) hydroxo or alkoxo complex. In this scenario, the palladium complex possesses the nucleophilic character required to facilitate the exchange.

Kinetic studies have shown that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid (or ester) is often orders of magnitude faster than the reaction between an arylpalladium halide complex and the corresponding trihydroxyborate. nih.gov This suggests that under many common catalytic conditions, particularly with weaker bases in aqueous environments, the Oxo-Palladium Pathway is the dominant and kinetically favored route for transmetalation. nih.govrsc.org The structure of the boronic ester itself also significantly impacts the rate of transmetalation, with some esters reacting much faster than their corresponding boronic acids. illinois.edu The key factors enabling the transfer of the organic fragment are the creation of an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. acs.org

| Pathway | Boron Reagent | Palladium Reagent | General Description | Kinetic Favorability |

|---|---|---|---|---|

| Boronate Pathway (A) | Tetracoordinate Boronate (Base Activated) | Organopalladium(II) Halide | Nucleophilic attack of the boronate on the palladium halide complex. | Generally slower under typical Suzuki-Miyaura conditions. nih.gov |

| Oxo-Palladium Pathway (B) | Neutral Boronic Ester | Organopalladium(II) Hydroxide/Alkoxide | Reaction between the nucleophilic palladium-hydroxo complex and the neutral boron species. | Often significantly faster and considered the predominant pathway. nih.govrsc.org |

Understanding Metalate Shift Processes and Stereochemical Outcomes

A fundamental reaction of organoboron compounds is the 1,2-metallate shift (or 1,2-migration), a process central to their synthetic utility. researchgate.net This rearrangement occurs within a tetracoordinate boronate "ate" complex, where one of the organic groups on the boron atom migrates to an adjacent carbon atom, typically displacing a leaving group. A crucial feature of this process is its high degree of stereospecificity; the migration of the carbon-boron σ-bond proceeds with retention of configuration at the migrating carbon center. rsc.org

This stereochemical outcome is critical for asymmetric synthesis, as it allows for the transfer of chirality from an enantioenriched boronic ester to a new product without loss of stereochemical integrity. rsc.org The process can be initiated in several ways, including the displacement of an α-leaving group, the oxidation of an α-boryl radical, or the electrophilic activation of an alkenyl boronate complex. researchgate.netacs.org

In the context of alkynylboronates, the formation of a boronate complex via the addition of an organolithium or other nucleophile to the boron atom is the first step. If the added nucleophile contains a leaving group on its α-carbon, a spontaneous 1,2-migration is triggered. Alternatively, an external electrophile can activate a part of the molecule to induce the shift. researchgate.netnih.gov

Investigation of Electrophile-Induced Borylative Reaction Mechanisms

Electrophiles can play a key role in initiating transformations of boronate complexes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism often involves the electrophile activating a portion of the boronate complex, which in turn triggers a subsequent rearrangement or coupling event.

A clear example is the reaction of a secondary boronic ester with a lithiated p-arylacetylene, which forms a tetracoordinate boronate complex. The addition of an electrophile, such as N-bromosuccinimide (NBS), does not react directly with the C(sp³)–B bond but instead attacks the electron-rich alkyne functionality. This electrophilic attack on the alkyne is proposed to generate a dearomatized bromoallene intermediate. This intermediate then undergoes a 1,2-migration of the secondary alkyl group from the boron to the adjacent sp-hybridized carbon. The final product is formed through subsequent elimination and rearomatization. nih.gov

The mechanism of intramolecular electrophilic C–H borylation reveals two primary pathways depending on the nature of the boron electrophile: rsc.orgnih.goved.ac.uk

Electrophilic Aromatic Substitution (SEAr): This mechanism is common for electrophiles of the B–X (X = halide) type. It involves the formation of a borenium cation which then attacks the aromatic ring to form a σ-complex (an arenium cation), followed by deprotonation to yield the borylated product. nih.gov

σ-Bond Metathesis: This pathway is more prevalent with B–H and B–R electrophiles and involves a concerted process where the C-H bond is broken and the C-B bond is formed via a four-membered transition state. rsc.orgnih.gov

These electrophile-induced mechanisms provide powerful, often metal-free, strategies for creating complex organoboron compounds that serve as versatile synthetic intermediates. rsc.orged.ac.uk

Application of Density Functional Theory (DFT) in Reaction Profiling

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms prevalent in organoboron chemistry. rsc.orgmdpi.comrsc.org DFT calculations allow researchers to map out potential energy surfaces, characterize the structures of transient intermediates and transition states, and calculate reaction energy barriers, thereby providing deep insights that complement experimental observations. acs.orgresearchgate.net

In the study of transmetalation, DFT has been used to model the pre-transmetalation intermediates and evaluate the energy profiles of competing pathways. acs.org For example, computational studies have supported experimental findings that the Oxo-Palladium pathway is often energetically more favorable than the Boronate pathway in Suzuki-Miyaura reactions.

DFT calculations have also been instrumental in understanding stereoselectivity. In the stereospecific copper-catalyzed coupling of tertiary alkylboronic esters, DFT was used to probe the boron-to-copper transmetalation process. The calculations provided insights into the factors governing reactivity and the origins of the high stereoretention observed in the reaction. nih.gov The computed energies for different transition states can explain why one stereochemical outcome is favored over another.

The selection of appropriate functionals and basis sets is critical for obtaining accurate results in DFT studies of boron compounds. doi.org Common combinations include functionals like PBE0 or B3LYP with basis sets such as 6-31+G(d,p), which have been shown to provide reliable geometries and energies for these systems. researchgate.netdoi.org

| Reaction Type | DFT Application | Key Findings | Reference |

|---|---|---|---|

| Suzuki-Miyaura Transmetalation | Modeling pre-transmetalation intermediates and reaction pathways. | Predicted the structure of experimentally observed intermediates and confirmed the kinetic favorability of the Oxo-Palladium pathway. | acs.org |

| Stereospecific Cu-Catalyzed Coupling | Calculation of transition state energies for transmetalation. | Provided insights into the origins of high stereoretention during boron-to-copper transmetalation. | nih.gov |

| Boron Adsorption | Calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG). | Determined the most stable structures of borate (B1201080) ester complexes formed with polyols. | researchgate.netdoi.org |

Spectroscopic Methodologies for Intermediate Identification (e.g., NMR Spectroscopy)

The direct observation and characterization of reactive intermediates are crucial for validating proposed reaction mechanisms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose. mdpi.comacs.org

¹¹B NMR Spectroscopy is uniquely suited for studying organoboron chemistry. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number of the boron atom. Tricoordinate boronic esters typically exhibit broad signals in the δ 20-35 ppm range. Upon formation of a tetracoordinate boronate "ate" complex, the boron center becomes more shielded, resulting in a characteristic upfield shift to approximately δ 5-15 ppm. acs.orgnih.gov This distinct change allows for the direct monitoring of the conversion of a boronic ester to its activated boronate form.

Low-temperature NMR experiments using ¹H, ¹³C, and ¹⁹F (if fluorine labels are present) spectroscopy have been instrumental in identifying pre-transmetalation intermediates in the Suzuki-Miyaura reaction. For example, the reaction of an arylpalladium(II) hydroxo complex with a boronic ester at low temperatures has allowed for the characterization of species containing a Pd–O–B linkage. nih.gov The appearance of new signals and changes in chemical shifts in the NMR spectra provide structural proof of these transient species, confirming their role in the catalytic cycle.

In addition to NMR, in-situ Infrared (IR) Spectroscopy can provide valuable kinetic data and complementary structural information. By monitoring the disappearance of reactant bands and the appearance of product or intermediate bands in real-time, researchers can understand the rates of individual steps in a reaction sequence, such as the initial deprotonation and subsequent borylation steps in homologation reactions. acs.org

| Boron Species | Coordination at Boron | Geometry | Typical ¹¹B Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Boronic Ester | 3 | Trigonal Planar | ~20 to 35 | acs.org |

| Boronate ("ate") Complex | 4 | Tetrahedral | ~5 to 15 | acs.orgnih.gov |

Advanced Synthetic Applications and Future Directions in Organoboron Chemistry Involving Diisopropyl P Tolylethynyl Boronate Analogues

Stereocontrolled Total Synthesis of Natural Products and Bioactive Molecules

The stereocontrolled synthesis of natural products is a significant benchmark for any synthetic methodology. Boronic esters, often derived from alkynyl precursors, are central to iterative strategies that build complex carbon skeletons with exceptional stereochemical precision. bris.ac.uk Methodologies like the lithiation-borylation and Matteson homologation enable the controlled, iterative extension of a carbon chain, akin to a "molecular assembly line," which is particularly well-suited for the synthesis of polyketide natural products. bris.ac.ukmdpi.com

In these processes, a chiral boronic ester undergoes homologation through the addition of an enantioenriched carbenoid, followed by a 1,2-migration that sets a new stereocenter with high fidelity. bris.ac.uk This iterative cycle of chain extension followed by oxidation of the boronic ester to an alcohol is a powerful tool for building up the backbones of complex molecules.

A prime example of the strategic use of boronate chemistry is in the assembly of polyene natural products. An iterative cross-coupling platform utilizing bifunctional N-methyliminodiacetic acid (MIDA) boronate building blocks has been developed. nih.gov This strategy allows for the systematic construction of complex polyene motifs found in a vast number of natural products through repeated cycles of Suzuki-Miyaura coupling and deprotection. nih.gov This approach demonstrates the modularity and efficiency that boronate chemistry brings to the synthesis of structurally complex bioactive molecules. nih.gov

Table 1: Iterative Approaches in Natural Product Synthesis Using Boronic Esters

| Methodology | Key Transformation | Stereocontrol | Application |

| Lithiation-Borylation | Iterative single-carbon homologation of boronic esters. bris.ac.uk | High stereocontrol from enantioenriched lithium carbenoids. bris.ac.uk | Synthesis of polyketide-like structures. bris.ac.uk |

| Matteson Homologation | Successive homologation using dichloromethyl)lithium. mdpi.com | Substrate-controlled, directed by a chiral diol auxiliary to give 1,2-anti products. mdpi.com | Assembly of molecules with multiple adjacent stereocenters. mdpi.com |

| Iterative Cross-Coupling | Suzuki-Miyaura coupling of bifunctional halo MIDA boronates. nih.gov | Stereochemistry is pre-defined in the building blocks. nih.gov | Modular synthesis of complex polyene motifs. nih.gov |

Construction of Architecturally Complex Polyol Motifs

The synthesis of polyol motifs, which are key structural features of many polyketide natural products and other bioactive compounds, is a significant challenge in organic synthesis. Iterative boronic ester homologation strategies provide a robust solution for the stereocontrolled construction of these architecturally complex structures. bris.ac.uk

The Matteson homologation is particularly effective for creating 1,2-anti-configured diol units. mdpi.com The process begins with the addition of a carbenoid like (dichloromethyl)lithium to a chiral boronic ester, forming a tetrahedral boronate complex. mdpi.com A subsequent 1,2-migration of the alkyl group from boron to carbon occurs with inversion of configuration at the carbon, establishing a new stereocenter. The resulting α-chloro boronic ester can then be subjected to nucleophilic substitution to introduce a hydroxyl group precursor, followed by oxidation of the carbon-boron bond to reveal the alcohol. By repeating this sequence, complex polyol chains can be assembled with precise control over the relative and absolute stereochemistry at each carbinol center. mdpi.com

Similarly, the lithiation-borylation assembly line strategy developed by Aggarwal and co-workers allows for the iterative installation of stereocenters. bris.ac.uk The use of different enantioenriched lithium carbenoids in each step allows for the programmed synthesis of various stereochemical arrays, making it a highly flexible method for accessing diverse polyol structures. bris.ac.uk

Synthesis of Highly Substituted Unsaturated Systems (e.g., 1,3-Dienes, Arylethenes)

Alkynyl boronates are valuable precursors for the stereoselective synthesis of highly substituted unsaturated systems, such as 1,3-dienes and arylethenes. These structural motifs are prevalent in natural products, bioactive molecules, and functional organic materials. researchgate.net

The synthesis of 1,3-dienes often leverages the conversion of alkynyl boronates into vinyl boronate intermediates. A notable method involves the copper-catalyzed carboboration of alkynes, which generates β-boryl-substituted alkenylcopper intermediates. These intermediates can then undergo a stereoretentive palladium-catalyzed cross-coupling with alkenyl halides to afford syn-borylated 1,3-dienes. nih.gov Boron-substituted 1,3-dienes are versatile "linchpin" reagents that can participate in a variety of subsequent transformations, including Diels-Alder reactions and further cross-coupling sequences to build molecular complexity. researchgate.netnih.gov

Another powerful approach is the ruthenium-catalyzed alkene-alkyne coupling reaction. The coupling of an allyl boronate with an alkyne can produce highly functionalized vinyl boronates with controlled double bond geometry. nih.govnih.gov These vinyl boronates are ideal substrates for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to generate arylethenes and 1,3-dienes, respectively. researchgate.netresearchgate.net

Table 2: Selected Methods for Synthesizing Unsaturated Systems from Boron Reagents

| Target System | Method | Key Reagents | Reference |

| 1,3-Dienes | Cu/Pd-Catalyzed Alkenylboration of Alkynes | Alkyne, Alkenyl Bromide, Bis(pinacolato)diboron (B136004) | nih.gov |

| 1,3-Dienes | Tandem Diels-Alder/Suzuki Coupling | Boron-substituted diene, Dienophile, Aryl Halide | nih.gov |

| Arylethenes | Ru-Catalyzed Alkene-Alkyne Coupling then Suzuki Coupling | Allyl Boronate, Alkyne, Aryl Halide | nih.govnih.gov |

| 1-Aryl-1,3-dienes | Aerobic Boron Heck Reaction | Arylboronic Acid, Cyclobutene | organic-chemistry.org |

Strategic Utility in the Preparation of Advanced Pharmaceutical Intermediates

The versatility of alkynyl boronates extends to the synthesis of key intermediates for active pharmaceutical ingredients (APIs). Their ability to be transformed into a wide array of functional groups makes them strategically important building blocks in medicinal chemistry.

A significant application is in the synthesis of bicyclic boronates, which are gaining importance as APIs, particularly as β-lactamase inhibitors. ed.ac.uk A recently developed methodology involves the haloboration of o-alkynyl phenols using boron trihalides (BX₃). This reaction forms C4-halogenated benzoxaborinines, which are crucial intermediates. The installed halide serves as a functional handle for further modification, for instance, via a one-pot haloboration-Negishi cross-coupling to introduce various alkyl or aryl groups at the C4 position. ed.ac.uk This method provides a direct and functional group tolerant route to the core structure of several bicyclic boronate drugs currently in advanced clinical trials. ed.ac.uk

Furthermore, alkynyl boronates can be directly converted into other essential functionalities. A general protocol for the oxidation of C(sp)-B bonds allows for the synthesis of carboxylic acids, esters, and amides from terminal alkynes via their boronate derivatives. nih.gov This transformation exhibits broad substrate scope and excellent functional group tolerance, even allowing for the use of amino acids and peptides as nucleophiles, thereby providing an efficient method for peptide modification and the synthesis of complex pharmaceutical molecules. nih.gov

Role in the Development of Novel Molecular Scaffolds (e.g., Bicyclic Bioisosteres)

The unique properties of boron have spurred its incorporation into novel molecular scaffolds for drug discovery. nih.govnih.gov Alkynyl boronates and their derivatives play a crucial role in constructing these innovative architectures, including bicyclic systems that act as bioisosteres for common aromatic motifs.

Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as saturated bioisosteres for para-substituted benzene (B151609) rings, offering improved physicochemical properties for drug candidates. nih.gov A novel synthetic strategy utilizes an intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters to construct multi-substituted BCPs. nih.gov This method not only provides access to classic C1, C3-disubstituted BCPs but also to less explored C1, C2, and C3-substituted patterns. A key feature of this strategy is the installation of a pendant bridgehead boronic ester (Bpin) during the cyclization, which serves as a versatile handle for subsequent downstream functionalizations, enabling a modular and programmable approach to complex bioisosteres. nih.gov

This strategy can be extended to access a wider range of strained bicyclic alkyl boronates, including bicyclo[2.1.1] and [3.2.1] scaffolds, further expanding the toolbox for medicinal chemists seeking novel, three-dimensional molecular frameworks. nih.gov

Emerging Methodological Advancements and Unexplored Reactivity Modes

The field of organoboron chemistry is continually evolving, with new methodologies and reactivity modes for alkynyl boronates being discovered. These advancements often proceed under milder conditions and offer novel synthetic disconnections.

One emerging area is the exploration of radical-mediated transformations. A recently developed method enables the synthesis of β-thioalkylboronic esters via a radical 1,2-boron shift. acs.org The reaction is initiated by the visible-light-catalyzed decarboxylation of a β-boryl N-hydroxyphthalimide (NHPI) ester to generate a β-boryl radical. This radical undergoes a 1,2-boron migration to form a more stable tertiary carbon radical, which is then trapped by a thiolating agent. This work expands the utility of radical boron migration from C-C bond formation to the construction of C-S bonds. acs.org

Transition-metal-free reactions of alkynyl trifluoroborates represent another frontier. rsc.org These reagents exhibit high nucleophilicity and oxidative stability, allowing for unique reactivity. Boron-directed reactions, where coordination of a Lewis base to the boron atom accelerates the reaction and controls regioselectivity, have enabled novel cycloaddition and alkynylation methodologies. rsc.org An example is the boronate formation-triggered azide (B81097)–alkyne cycloaddition (BAAC), a catalyst-free click reaction where the formation of a boronate ester brings the azide and alkyne moieties into close proximity, thus promoting their intramolecular cycloaddition. acs.org

Challenges and Future Perspectives in the Synthesis and Application of Alkynyl Boronates

Despite the significant progress in the chemistry of alkynyl boronates, several challenges remain, and new research directions continue to emerge. A primary challenge in the application of organoboron compounds is their stability under certain reaction conditions. For instance, alkenyl boronates, often derived from alkynyl precursors, are susceptible to protodeborylation, dimerization, and polymerization, which can complicate their use compared to more robust aryl boronic acids. rsc.org

Another significant issue arises when combining boronate chemistry with other powerful synthetic methods. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the copper catalyst can promote the degradation of the boronic acid moiety. nih.gov This incompatibility limits the straightforward synthesis of complex molecules containing both triazoles and boronic acids, necessitating the development of protective strategies or alternative catalyst systems. nih.gov

Future perspectives in the field are aimed at overcoming these limitations and expanding the synthetic utility of alkynyl boronates. Key areas of focus include:

Development of Novel Catalytic Systems: Exploring photocatalysis and organocatalysis to unlock new reactivity modes and improve selectivity under mild conditions. rsc.org

Exploring Radical Chemistry: Further expanding the scope of radical-mediated transformations, including novel boron shift reactions to access previously inaccessible structures. acs.org

Design of Robust Reagents: Synthesizing new generations of alkynyl boronate reagents with enhanced stability and tailored reactivity profiles.

Medicinal and Materials Science Applications: Leveraging the unique electronic and structural properties of boron to design novel pharmaceuticals, bioisosteres, and advanced materials. nih.govnih.gov

Continued innovation in the synthesis and reaction design of alkynyl boronates will undoubtedly solidify their role as essential building blocks for addressing complex challenges in modern chemical synthesis.

Q & A

Q. What are the recommended synthetic routes for preparing diisopropyl (p-tolylethylnyl)boronate, and how can reaction efficiency be optimized?

Diisopropyl (p-tolylethynyl)boronate can be synthesized via transesterification or direct coupling of alkynyl Grignard reagents with diisopropyl (halomethyl)boronates. For example, describes a method using allenylmagnesium bromide with diisopropyl (halomethyl)boronate under anhydrous conditions. Solvent choice (e.g., toluene) enhances reaction rates, while steric hindrance in aldehydes may slow kinetics. Optimization involves controlling temperature (room temperature to 60°C) and using inert atmospheres to prevent hydrolysis .

Q. How can this compound be characterized to confirm structural integrity and purity?

Reverse-phase HPLC with low silanol activity columns (e.g., XTerra MS C18) is critical to mitigate on-column hydrolysis. Non-aqueous diluents (e.g., acetonitrile) at pH < pKa of the boronate ester stabilize the compound during analysis. For highly hydrolysis-prone derivatives, high-pH mobile phases (pH 12) improve retention of boronic acid byproducts, though column compatibility must be verified .

Q. What experimental conditions are essential for maintaining stability during storage and handling?

Boronate esters are pH-sensitive and prone to hydrolysis in protic solvents. Store under anhydrous conditions (e.g., molecular sieves) in aprotic solvents like THF or toluene at low temperatures (–20°C). Avoid aqueous buffers unless working at pH < 7, where the ester form predominates. For long-term stability, minimize exposure to oxygen and moisture .

Advanced Research Questions

Q. How does this compound participate in enantioselective syntheses, and what factors govern stereochemical outcomes?

The compound can act as a chiral building block in allylboration reactions. highlights the use of enantioselective boronate reagents derived from diisopropyl tartrate, where the reagent’s configuration dictates syn or anti selectivity. Steric effects in α-chiral aldehydes and solvent polarity (e.g., toluene vs. THF) modulate diastereoselectivity. Computational modeling of transition states aids in predicting stereochemical outcomes .

Q. How can discrepancies between computational predictions (e.g., density) and experimental data for boronate esters be resolved?

Molecular dynamics simulations using GAFF or CHARMM36 potentials may overestimate density due to incomplete parametrization of boron-containing systems. Validate computational models by comparing with experimental data (e.g., NMR crystallography) and adjusting van der Waals radii or partial charges for boron atoms. Cross-check with ab initio methods (e.g., DFT) improves accuracy .

Q. What strategies enhance the utility of this compound in boronate affinity materials for glycoprotein enrichment?

Functionalize silica or polymer supports with the boronate ester via silane coupling. Adjust ligand density to balance binding capacity and steric accessibility. Optimal binding occurs at pH 8.5–9.0, while elution at pH ≤ 4 releases cis-diol targets. Incorporate hydrophilic backbones (e.g., PEG) to reduce nonspecific adsorption in biological matrices .

Q. How can hydrolysis of this compound during chromatographic analysis be minimized?

Use columns with inert surfaces (e.g., zirconia-based) to avoid silanol interactions. Pre-treat silica columns with trimethylsilyl reagents to deactivate residual hydroxyl groups. For LC-MS, employ additives like ammonium formate to stabilize the boronate ester in electrospray ionization .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling?

The p-tolylethynyl group enhances electron density at the boron center, facilitating transmetallation with palladium catalysts. However, steric bulk from the diisopropyl groups may slow oxidative addition. Kinetic studies using ¹¹B NMR track boronate ester consumption, while DFT calculations elucidate transition states involving Pd(0)/Pd(II) cycles .

Q. How does dynamic covalent chemistry (DCC) leverage boronate ester formation for controlled release applications?

The compound’s boronate group forms pH-labile esters with cis-diols (e.g., sugars). In hydrogels, this enables stimuli-responsive drug delivery. Association constants (Ka) can be tuned by modifying the boronate’s aryl substituents. For example, electron-withdrawing groups (e.g., nitro) increase Ka by stabilizing the tetrahedral boronate intermediate .

Q. What methods improve selectivity for this compound in complex mixtures?

Dynamic combinatorial chemistry (DCC) screens diol libraries to identify high-affinity partners. ESI-MS monitors boronate ester formation in situ, while competitive binding assays (e.g., SPR) quantify selectivity. For proteomic applications, orthogonal tagging (e.g., biotin-streptavidin) isolates target-bound complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.